Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate
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Overview
Description
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is a synthetic compound that is often used in scientific research. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The addition of acetyl and carboxy groups, along with the disodium salt form, may enhance its solubility and stability, making it useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves multiple steps:
Starting Material: The synthesis begins with L-cysteine.
Acetylation: The L-cysteine is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Carboxylation: The acetylated product is then subjected to carboxylation using a carboxylating agent such as carbon dioxide in the presence of a catalyst.
Salt Formation: Finally, the product is converted to its disodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes involving cysteine and its derivatives.
Medicine: Investigated for potential therapeutic effects, particularly in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that interact with cysteine residues.
Pathways: Pathways related to redox balance, detoxification, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.
S-Carboxymethyl-L-cysteine: Used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its specific structural modifications, which may confer distinct solubility, stability, and biological activity compared to other cysteine derivatives.
Properties
Molecular Formula |
C9H13NNa2O5S |
---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI Key |
MUCIEDHPXAQZRB-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origin of Product |
United States |
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